molecular formula C11H9NO4 B13882044 3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid

3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid

Cat. No.: B13882044
M. Wt: 219.19 g/mol
InChI Key: HZAXPQJMKZLNFY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, methyl, and carboxylic acid functional groups. It has garnered significant attention due to its diverse biological and pharmaceutical activities, making it valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction affords three regioisomeric oxazoloquinolones . Another method involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and pharmaceutical purposes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydroxyl and carboxylic acid groups play crucial roles in its interaction with biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)8(11(15)16)9(13)10(12)14/h2-5,13H,1H3,(H,15,16)

InChI Key

HZAXPQJMKZLNFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)O)C(=O)O

Origin of Product

United States

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